REACTION_SMILES
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[Al+3:2].[Br:7][c:8]1[c:9]([F:17])[c:10]([CH:11]=[O:12])[c:13]([Cl:16])[cH:14][cH:15]1.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[ClH:19].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[OH2:18]>>[Br:7][c:8]1[c:9]([F:17])[c:10]([CH2:11][OH:12])[c:13]([Cl:16])[cH:14][cH:15]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c(Cl)ccc(Br)c1F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1c(Cl)ccc(Br)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |